molecular formula C34H36ClFN6O4S B1684446 AV-412 CAS No. 451493-31-5

AV-412

Cat. No.: B1684446
CAS No.: 451493-31-5
M. Wt: 679.2 g/mol
InChI Key: YTEQVKXIDXBUOT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

AV-412, also known as MP-412, is a potent dual inhibitor of the tyrosine kinase activities of the receptors for epidermal growth factor (EGFR) and HER2 . These receptors are currently recognized as validated target molecules in cancer treatment strategies .

Mode of Action

This compound shows potent inhibition of the EGFR L858R mutations . In cells, this compound inhibited autophosphorylation of EGFR and ErbB2 . It also inhibits epidermal growth factor (EGF)-dependent cell proliferation . Moreover, this compound abrogates EGFR signaling in the gefitinib-resistant H1975 cell line, which harbors a double mutation of L858R and T790M in EGFR .

Biochemical Pathways

This compound suppresses autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. Preliminary data from a phase 1 study indicate dose-proportional exposure . The maximum tolerated dose (MTD) of this compound was found to be 150mg . The most common treatment-related adverse events were nausea and diarrhea, which could be controlled with standard medications .

Result of Action

In animal studies using cancer xenograft models, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . Furthermore, this compound showed a significant antitumor effect on the ErbB2-overexpressing breast cancer KPL-4 cell line, which is resistant to gefitinib .

Action Environment

The action environment of this compound is largely determined by the genetic context of the tumor. This compound has shown potential as a therapeutic agent for the treatment of cancers expressing EGFR and ErbB2, especially those resistant to the first generation of small-molecule inhibitors . .

Biochemical Analysis

Biochemical Properties

AV-412 shows potent inhibition of the EGFR L858R mutations . It interacts with EGFR and HER2, exhibiting IC50s of 0.75, 0.5, 0.79, 2.3, 19 nM for EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M and ErbB2, respectively . It also inhibits Abl, FLT1, and Src .

Cellular Effects

This compound inhibits the growth of cell lines in vitro and in vivo . It inhibits phosphorylation of EGFR and its downstream signaling in NCI-H1650 and NCI-H1975 cell lines . It also inhibits EGF-dependent cell proliferation .

Molecular Mechanism

This compound’s mechanism of action involves potent inhibition of the EGFR L858R mutations . In animal models, it demonstrated dose-dependent tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive .

Temporal Effects in Laboratory Settings

In animal studies, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . This compound suppressed autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .

Dosage Effects in Animal Models

In animal models, this compound exhibited an ED 50 of 0.1 mg/kg as a daily dose . One mg/kg daily dosing resulted in complete tumor regression . This compound is active against tumors from chimeric lung adenocarcinomas carrying the erlotinib-resistant mutation EGFR L858R&T790M .

Metabolic Pathways

Given its role as an EGFR and HER2 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its role as an EGFR and HER2 inhibitor, it likely interacts with transporters or binding proteins associated with these pathways .

Subcellular Localization

Given its role as an EGFR and HER2 inhibitor, it likely localizes to areas of the cell where these receptors are present .

Preparation Methods

The synthesis of AV-412 involves multiple steps, starting with the preparation of the core quinazoline structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

AV-412 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions include N-oxide derivatives, amines, and substituted quinazolines.

Scientific Research Applications

AV-412 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a tool compound to study the inhibition of epidermal growth factor receptor and ErbB2 tyrosine kinases. It helps in understanding the structure-activity relationships of kinase inhibitors.

    Biology: In biological research, this compound is used to study cell signaling pathways involving epidermal growth factor receptor and ErbB2. It helps in elucidating the role of these receptors in cell proliferation and survival.

    Medicine: this compound has shown potential as a therapeutic agent for the treatment of cancers expressing epidermal growth factor receptor and ErbB2, especially those resistant to first-generation inhibitors. .

    Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new kinase inhibitors with improved efficacy and safety profiles.

Comparison with Similar Compounds

AV-412 is unique in its dual inhibition of both epidermal growth factor receptor and ErbB2 tyrosine kinases. Similar compounds include:

This compound stands out due to its high potency against mutant forms of epidermal growth factor receptor and its ability to overcome resistance to first-generation inhibitors .

Properties

Key on ui mechanism of action

AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer.

CAS No.

451493-31-5

Molecular Formula

C34H36ClFN6O4S

Molecular Weight

679.2 g/mol

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C27H28ClFN6O.C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2-5H,1H3,(H,8,9,10)

InChI Key

YTEQVKXIDXBUOT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C

Appearance

Solid powder

Key on ui other cas no.

451493-31-5

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AV 412
AV-412
AV412 cpd
MP 412
MP-412
MP412 cpd
N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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